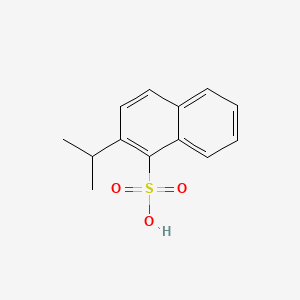
3-Pentylcyclopentyl butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pentylcyclopentyl butyrate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction of pentanol and butyric acid. This compound is known for its characteristic fruity odor, which makes it useful in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions
3-Pentylcyclopentyl butyrate can be synthesized through an esterification reaction between pentanol and butyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired ester.
化学反应分析
Types of Reactions
3-Pentylcyclopentyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into pentanol and butyric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Pentanol and butyric acid.
Reduction: Pentylcyclopentanol.
Transesterification: A new ester and an alcohol.
科学研究应用
3-Pentylcyclopentyl butyrate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems due to its ester functional group.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the fragrance and flavor industries for its fruity odor.
作用机制
The mechanism of action of 3-Pentylcyclopentyl butyrate involves its interaction with biological molecules through its ester functional group. Esters can undergo hydrolysis in the body, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Pentyl butyrate: Similar ester formed from pentanol and butyric acid.
Cyclopentyl butyrate: Ester formed from cyclopentanol and butyric acid.
3-Pentylcyclopentanol: Alcohol formed from the reduction of 3-Pentylcyclopentyl butyrate.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclopentyl ring with a pentyl chain and a butyrate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications such as fragrances and flavors.
属性
CAS 编号 |
84812-68-0 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
(3-pentylcyclopentyl) butanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-8-12-9-10-13(11-12)16-14(15)7-4-2/h12-13H,3-11H2,1-2H3 |
InChI 键 |
MVXQRSHCSLQAQL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CCC(C1)OC(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



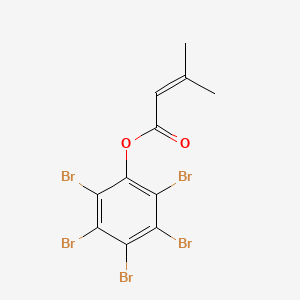

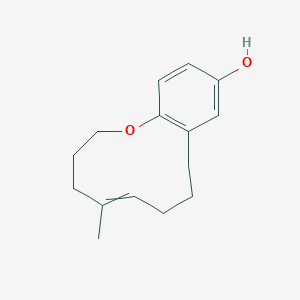
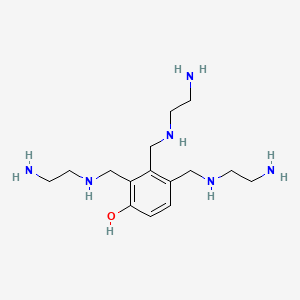

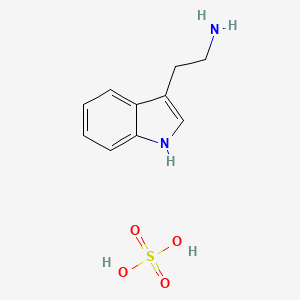
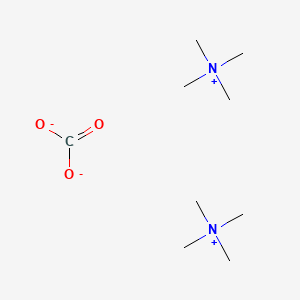
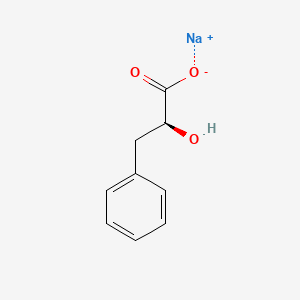


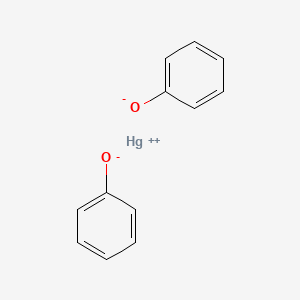
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
